6-Amino-4-methoxyquinazolin-2-ol 6-Amino-4-methoxyquinazolin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20162790
InChI: InChI=1S/C9H9N3O2/c1-14-8-6-4-5(10)2-3-7(6)11-9(13)12-8/h2-4H,10H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

6-Amino-4-methoxyquinazolin-2-ol

CAS No.:

Cat. No.: VC20162790

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-methoxyquinazolin-2-ol -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 6-amino-4-methoxy-1H-quinazolin-2-one
Standard InChI InChI=1S/C9H9N3O2/c1-14-8-6-4-5(10)2-3-7(6)11-9(13)12-8/h2-4H,10H2,1H3,(H,11,12,13)
Standard InChI Key NCQRUZQWQVBSPO-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=O)NC2=C1C=C(C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name for this compound is 6-amino-4-methoxy-1H-quinazolin-2-one. Key identifiers include:

PropertyValueSource
Molecular FormulaC9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2
Molecular Weight191.19 g/mol
SMILES NotationCOC1=NC(=O)NC2=C1C=C(C=C2)N
InChI KeyNCQRUZQWQVBSPO-UHFFFAOYSA-N

The presence of electron-donating groups (amino, methoxy) and a hydroxyl group enhances its reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions .

Structural Analogs and Derivatives

Quinazoline derivatives, such as 8-methoxyquinazolines and 4-amino-substituted variants, have demonstrated kinase-inhibitory activity in cancer research . For instance, 4,7-disubstituted 8-methoxyquinazoline derivatives disrupt β-catenin/TCF4 interactions, showing IC50_{50} values as low as 5.64 µM in HCT116 colon cancer cells .

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis emphasizes cost-efficiency and scalability. Key considerations include:

  • Use of recyclable catalysts (e.g., palladium on carbon) .

  • Solvent selection (e.g., ethanol or dimethylformamide) to optimize yield.

  • Purity control via recrystallization or chromatography .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
Melting PointNot reported
StabilityStable under inert conditions; sensitive to moisture
LogPEstimated ~1.90 (moderate lipophilicity)

The hydroxyl and amino groups confer water solubility, while the methoxy group enhances membrane permeability .

Biological Activities and Mechanisms

Antimicrobial Activity

While direct evidence is limited, structurally similar compounds exhibit:

  • Antibacterial Effects: Against Staphylococcus aureus (MIC: 8–16 µg/mL).

  • Antifungal Activity: Via ergosterol biosynthesis inhibition.

Pharmacokinetics

  • Metabolic Stability: Moderate microsomal stability (rat/human T1/2_{1/2}: 41.8/48.4 min) .

  • CYP450 Inhibition: Low interaction risk (<20% inhibition at 10 µM) .

Applications in Drug Development

Oncology

  • Targeted Therapies: As a PAK4 or β-catenin inhibitor, it could synergize with checkpoint inhibitors .

  • Combination Regimens: Enhances efficacy of DNA-damaging agents (e.g., cisplatin) .

Infectious Diseases

  • Antiviral Scaffolds: Quinazolines inhibit viral polymerases (e.g., HIV-1 RT).

Precaution CodeDescriptionSource
P261Avoid inhalation of dust
P305+P351+P338Eye exposure: Rinse with water
P310Immediate medical attention

Recent Advances and Future Directions

Novel Derivatives (2022–2025)

  • 8-Methoxyquinazoline-4,7-diamines: Demonstrated IC50_{50} values of 8.50 µM in gallbladder cancer .

  • 4-Aminoquinazoline-2-carboxamides: Achieved 346-fold selectivity for PAK4 over PAK1 .

Challenges and Opportunities

  • Synthetic Complexity: Stereochemical control at position 4 requires asymmetric catalysis .

  • Biodistribution Optimization: Nanoparticle encapsulation may improve tumor targeting .

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